molecular formula C22H32N6O5 B14032997 Methyltetrazine-amino-PEG2-CH2CH2NHBoc

Methyltetrazine-amino-PEG2-CH2CH2NHBoc

Cat. No.: B14032997
M. Wt: 460.5 g/mol
InChI Key: DRGPSJDPYNZCPO-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG2-CH2CH2NHBoc is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, making it a valuable tool in bioorthogonal chemistry and bioconjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amino-PEG2-CH2CH2NHBoc typically involves the following steps:

    Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of a tetrazine ring through cyclization reactions.

    PEGylation: The methyltetrazine group is then conjugated to a PEG chain. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of an amide bond between the methyltetrazine and the PEG chain.

    Protection of Amino Group: The amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the product’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG2-CH2CH2NHBoc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyltetrazine-amino-PEG2-CH2CH2NHBoc has a wide range of applications in scientific research:

Mechanism of Action

The methyltetrazine group in Methyltetrazine-amino-PEG2-CH2CH2NHBoc reacts with strained alkenes or alkynes through an inverse electron demand Diels-Alder reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioorthogonal applications. The PEG chain provides solubility and flexibility, while the protected amino group allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • Methyltetrazine-amino-PEG3-CH2CH2NHBoc
  • Methyltetrazine-amino-PEG9-CH2CH2NHBoc
  • Methyltetrazine-amino-PEG10-CH2CH2NHBoc

Uniqueness

Methyltetrazine-amino-PEG2-CH2CH2NHBoc is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise control over the spatial arrangement of functional groups.

Properties

Molecular Formula

C22H32N6O5

Molecular Weight

460.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C22H32N6O5/c1-16-25-27-20(28-26-16)18-7-5-17(6-8-18)15-24-19(29)9-11-31-13-14-32-12-10-23-21(30)33-22(2,3)4/h5-8H,9-15H2,1-4H3,(H,23,30)(H,24,29)

InChI Key

DRGPSJDPYNZCPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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